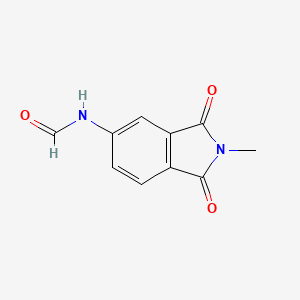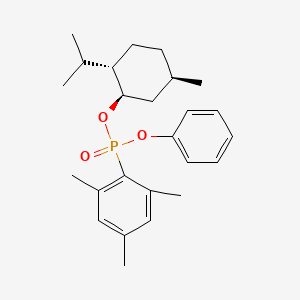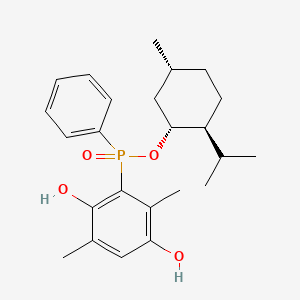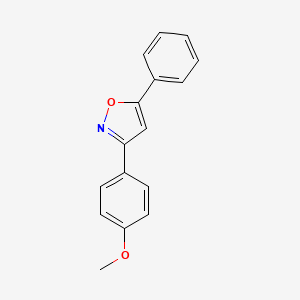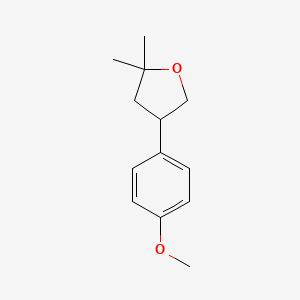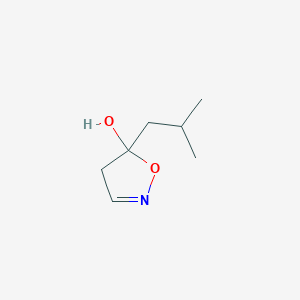
5-(2-Methylpropyl)-4,5-dihydro-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring. For example, the reaction of an aldehyde with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide and isopropanol under microwave irradiation at 90°C for 30 minutes can yield the desired isoxazole .
Industrial Production Methods
Industrial production of 5-Isobutyl-4,5-dihydroisoxazol-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, metal-free synthetic routes are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Isobutyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their pharmacological activities, including anticonvulsant and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-Isobutyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, some isoxazole derivatives have been shown to inhibit gamma-aminobutyric acid (GABA) uptake, leading to anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole: A simpler analog with similar structural features.
3,4,5-Trisubstituted Isoxazoles: These compounds have additional substituents on the isoxazole ring, which can alter their chemical and biological properties.
Uniqueness
5-Isobutyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substituents, which can impart distinct chemical reactivity and biological activity. Its isobutyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
61184-69-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-(2-methylpropyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C7H13NO2/c1-6(2)5-7(9)3-4-8-10-7/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
MINLMDSMUULESU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC=NO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


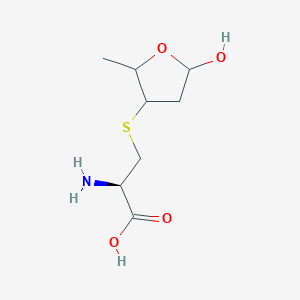
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
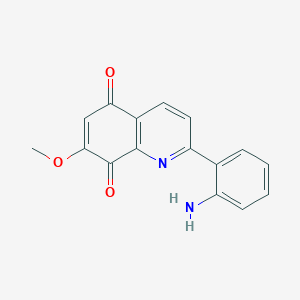
![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
